B220

Vue d'ensemble

Description

Synthesis Analysis

6H-Indolo(2,3-b)quinoxaline derivatives have been synthesized through various methods. One approach involves palladium-catalyzed C-N and C-C coupling reactions. These methods yield derivatives with different aromatic units such as phenyl, naphthyl, and fluorene, characterized by optical absorption and emission spectra, electrochemical behavior, and thermal studies (Thomas & Tyagi, 2010). Another method includes the reaction of 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with corresponding amines, leading to high yields of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines (Shibinskaya et al., 2012).

Molecular Structure Analysis

The molecular structure of 6H-Indolo(2,3-b)quinoxaline derivatives exhibits significant pharmacological properties, predominantly through DNA intercalation. The thermal stability of the compound-DNA complex depends on the type and orientation of substituents and side chains attached to the 6H-Indolo(2,3-b)quinoxaline nucleus (Moorthy et al., 2013).

Chemical Reactions and Properties

6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions. For instance, the alkylation of these compounds with dimethyl sulfate forms quaternary salts, which are further converted and oxidized to yield specific derivatives. These structures have been confirmed using spectroscopic methods (Shulga & Shulga, 2020).

Physical Properties Analysis

The physical properties of these compounds vary depending on the nature of the peripheral amines. They show green or yellow emission and one-electron quasi-reversible oxidation couple, attributable to the oxidation of the peripheral amines at the core. The enhanced thermal stability and relatively higher glass transition temperatures of these compounds are linked to the presence of the dipolar 6H-indolo(2,3-b)quinoxaline segment (Thomas & Tyagi, 2010).

Chemical Properties Analysis

The chemical properties of 6H-Indolo(2,3-b)quinoxaline derivatives are influenced by their molecular structure and the nature of attached substituents. These properties are critical in determining their interactions with biological molecules, such as DNA, and contribute to their pharmacological activities (Moorthy et al., 2013).

Applications De Recherche Scientifique

Immunologie et biologie cellulaire

“B220” est un terme souvent utilisé en immunologie, désignant un type de globule blanc appelé lymphocyte B . Ces cellules jouent un rôle essentiel dans la réponse immunitaire adaptative, produisant des anticorps à haute affinité, générant une mémoire immunologique, agissant comme des cellules présentatrices d'antigènes et sécrétant diverses cytokines .

Recherche sur les cellules lymphoïdes

This compound est également associé à une sous-population spécifique de cellules lymphoïdes présentes dans les tissus lymphoïdes associés au nez (NALT) . Ces cellules présentent des fonctions immunomodulatrices, pouvant influencer les réponses immunitaires dans les NALT .

Méthodes de séparation cellulaire

Dans les méthodes de séparation cellulaire, this compound (également connu sous le nom de CD45R) est exprimé sur toutes les cellules B tout au long du développement . Il est utilisé comme marqueur pour la séparation cellulaire et l'immunophénotypage .

Études antimicrobiennes

Le composé « 2-(2,3-diméthylindolo[3,2-b]quinoxalin-6-yl)-N,N-diméthyléthanamine » a été synthétisé et étudié pour ses propriétés antimicrobiennes . Certains dérivés de ce composé ont montré de bonnes zones d'inhibition contre certains micro-organismes .

Cytotoxicité et recherche sur le cancer

Ce composé et ses dérivés ont été synthétisés et criblés pour leurs effets cytotoxiques contre diverses lignées cellulaires cancéreuses humaines . Certains composés ont montré une cytotoxicité modérée contre les lignées cellulaires d'organes reproducteurs humains<a aria-label="5: This compound and its derivatives have been synthesized and screened for their cytotoxic effects against various human cancer cell lines5" data-citationid="12e4b9

Mécanisme D'action

Target of Action

B220, also known as CD45R, is a type of protein tyrosine phosphatase (PTP) that is expressed on the surface of all hematopoietic cells except erythrocytes and platelets . It is specifically expressed in hematopoietic cells and has been shown to be an essential regulator of T- and B-cell antigen receptor signaling .

Mode of Action

This compound interacts with its targets, primarily T and B cells, and plays a crucial role in their activation and signaling . It is involved in the regulation of Src-family kinases, which are important for a variety of cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported that this compound, a synthetic benzenesulfonamide compound, could represent a new mitotic inhibitor for the treatment of colorectal cancer . Treatment of cells with this compound caused cells to accumulate in G2/M phase, with a concomitant induction of the mitotic phase markers, MPM2 and cyclin B1 . In addition, this compound inhibits autophagy by blocking conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to LC3-II and inhibiting autophagic flux .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to induce apoptotic cell death via caspase-3 activation and poly (ADP ribose) polymerase (PARP) cleavage . Furthermore, it has been reported that this compound suppresses tumor metastasis in vivo and reduces cancer cell motility in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the IL-6 signaling pathway has been found to play opposing roles in the expansion of this compound− MDSCs and their this compound+ counterparts . This suggests that the action, efficacy, and stability of this compound can be significantly affected by the cellular and molecular environment in which it operates.

Orientations Futures

There is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .

Propriétés

IUPAC Name |

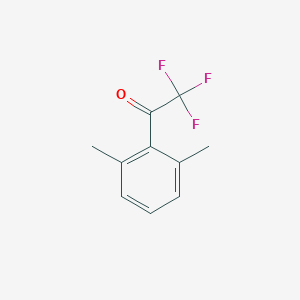

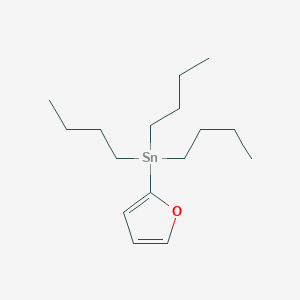

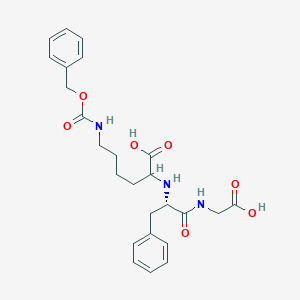

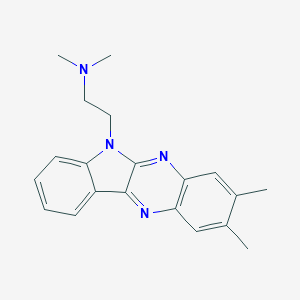

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLSGFJELWCFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920692 | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112228-65-6 | |

| Record name | B 220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

ANone: B220, also known as CD45R, is the longest isoform of the CD45 protein, a transmembrane tyrosine phosphatase critical for signal transduction in immune cells. Though predominantly expressed on B cells, this compound is also found on subsets of T cells, NK cells, and dendritic cells, particularly in pathological contexts. Its expression pattern and functional roles make it a valuable marker for studying immune cell development, activation, and dysfunction in various disease models.

ANone: CD45 exists in multiple isoforms due to alternative splicing of exons 4, 5, and 6. this compound is unique as it includes all three exons, resulting in a 220-kDa protein. Other isoforms, such as CD45RA and CD45RO, differ in molecular weight and expression patterns, reflecting distinct roles in T cell development and activation.

A: this compound is expressed throughout B cell development, from early precursors in the bone marrow to mature B cells in peripheral lymphoid organs. Studies indicate a role for this compound in regulating B cell signaling, proliferation, and survival. [ [] , [] ]

A: this compound expression on non-B cells is often associated with specific activation states or pathological conditions. For example, activated T cells [ [] ], certain NK cell subsets [ [] ], and plasmacytoid dendritic cells [ [] ] express this compound. In autoimmune-prone MRL/lpr mice, a large population of unusual CD4-CD8- double negative T cells express this compound, contributing to the pathogenesis of their lupus-like disease. [ [] , [] , [] ]

A: In MRL/lpr mice, this compound+ DN T cells exhibit altered signaling, cytokine production, and survival, contributing to the development of autoimmunity. These cells are resistant to Fas-mediated apoptosis, leading to their accumulation and a breakdown in self-tolerance. [ [] , [] ]

A: Studies suggest that this compound expression on T cells may be a transient event associated with apoptosis. Activated T cells up-regulate this compound before undergoing apoptosis, suggesting a potential role in regulating cell death pathways. [ [] , [] ]

A: Yes, this compound expression can be modulated by various factors, including cytokines, cellular activation, and disease states. For instance, estrogen deficiency leads to increased this compound+ B cell precursors in the bone marrow. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.